molecular formula C11H6Br2N2O B1589732 Bis(5-bromo-2-pyridinyl)methanone CAS No. 656828-00-1

Bis(5-bromo-2-pyridinyl)methanone

Cat. No. B1589732
CAS RN: 656828-00-1
M. Wt: 341.99 g/mol
InChI Key: IJJXZGQQYXFQSW-UHFFFAOYSA-N
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Description

Bis(5-bromo-2-pyridinyl)methanone is a chemical compound with the molecular formula C11H6Br2N2O . It has an average mass of 341.986 Da and a monoisotopic mass of 339.884674 Da . It is also known by other names such as 5-BROMO-2-(5-BROMOPYRIDINE-2-CARBONYL)PYRIDINE .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 417.4±40.0 °C at 760 mmHg, and a flash point of 206.2±27.3 °C . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 2.96 .

Scientific Research Applications

Antioxidant Properties

Research has explored the antioxidant properties of brominated derivatives of diphenylmethane, including bis(5-bromo-2-pyridinyl)methanone. These compounds exhibit significant antioxidant power, compared to standard synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Balaydın et al., 2010).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds formed from condensation reactions involving this compound have been studied. These compounds demonstrated potential applications in antimicrobial and antifungal areas, showing notable activity against Cryptococcus neoformans (Rusnac et al., 2020).

Catalysis and Ligand Formation

This compound derivatives have been used in catalysis and as ligands in various chemical reactions. For instance, their utilization in cobalt-catalyzed formation of C-C bonds has been documented, highlighting their role in facilitating complex chemical reactions (Ferraro et al., 2019).

Synthesis of Novel Compounds

The synthesis of novel compounds using this compound as a precursor has been a significant area of research. This includes the creation of new molecular structures with potential applications in various fields of chemistry and material science (Salem et al., 2018).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have been studied for their potential in drug development, particularly in the synthesis of inhibitors targeting specific cellular processes (Mahboobi et al., 2002).

Material Science

This compound and its derivatives are also being explored in material science for their potential in the development of new materials with unique properties, such as in the creation of novel polymers and electronic materials (Kamel et al., 2019).

properties

IUPAC Name

bis(5-bromopyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2N2O/c12-7-1-3-9(14-5-7)11(16)10-4-2-8(13)6-15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJXZGQQYXFQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464916
Record name BIS(5-BROMO-2-PYRIDINYL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

656828-00-1
Record name BIS(5-BROMO-2-PYRIDINYL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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